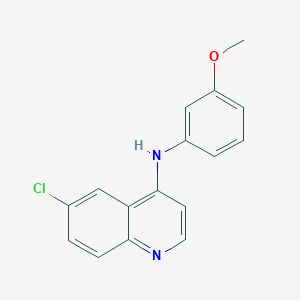

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is a chemical compound. It’s a derivative of quinoline, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility .

Synthesis Analysis

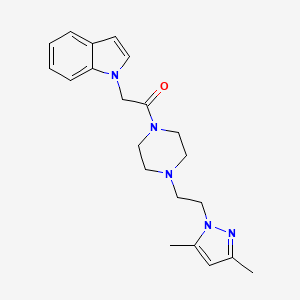

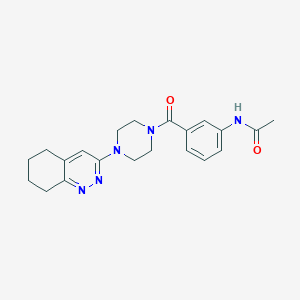

The synthesis of quinoline derivatives has been a topic of interest in recent years . For instance, quinolinyl-pyrazoles were synthesized through new strategies on par with the reported methods . An antimicrobial pyrazole-tethered quinolines were prepared through an intermediate compound .Molecular Structure Analysis

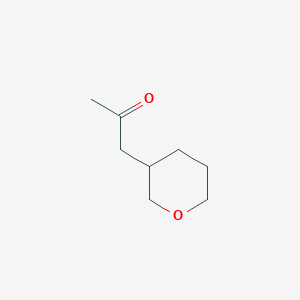

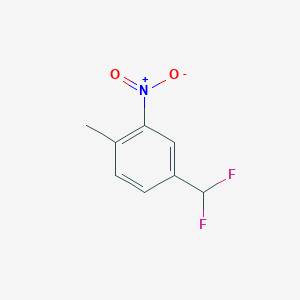

The molecular structure of “this compound” is represented by the molecular formula C16H13ClN2O. It’s a derivative of quinoline, which contains a hetero nucleus with the chemical formula C9H7N .Chemical Reactions Analysis

Quinoline derivatives have been known to undergo various chemical reactions. For instance, a compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

A study by El-Gamal, Hagrs, and Abulkhair (2016) synthesized a range of quinoline derivatives and evaluated their antimicrobial activity. They found that certain compounds exhibited moderate activities against a wide range of selected organisms, such as Gram-positive and Gram-negative bacteria, and fungi. This indicates the potential of quinoline derivatives, like 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine, in antimicrobial applications (El-Gamal, Hagrs, & Abulkhair, 2016).

Synthesis and Cytotoxicity

The synthesis and cytotoxicity of quinoline derivatives were explored by Helissey, Giorgi-Renault, Renault, and Cros (1989). They synthesized 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline and evaluated its cytotoxicity, indicating the significance of these compounds in the development of potential therapeutic agents (Helissey et al., 1989).

Vibrational and Theoretical Studies

Mıhçıokur and Özpozan (2015) conducted vibrational and theoretical studies on a quinazolin-4-amine derivative, highlighting the importance of such studies in understanding the properties and potential applications of quinoline compounds (Mıhçıokur & Özpozan, 2015).

Green Chemistry Applications

Patra (2021) reported on the solvent-free and catalyst-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones, showcasing the application of green chemistry principles in the synthesis of quinoline derivatives. This approach aligns with sustainable practices in chemical synthesis (Patra, 2021).

Histamine Receptor Inverse Agonists

Smits, de Esch, Zuiderveld, Broeker, Sansuk, Guaita, Coruzzi, Adami, Haaksma, and Leurs (2008) discovered quinazoline-containing H4 receptor compounds that acted as potent human H4 receptor inverse agonists. This research opens doors for the use of quinoline derivatives in pharmacology, specifically in developing treatments for allergies and inflammation (Smits et al., 2008).

Fluorescent Labeling Reagents

Hirano, Hamase, Fukuda, Tomita, and Zaitsu (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, highlighting its potential as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Crystal Structure Analysis

Kalita and Baruah (2010) investigated the crystal structure of quinoline derivatives, contributing to the understanding of molecular configurations and potential applications in material science and pharmaceuticals (Kalita & Baruah, 2010).

Wirkmechanismus

While the exact mechanism of action for “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is not specified, quinoline derivatives have been known to hamper the topoisomerase II activity or prevent the detachment of topoisomerase II from DNA . This can eventually result in bacterial cell death via the circumvention of DNA replication and transcription processes in bacterial cell lines .

Eigenschaften

IUPAC Name |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCEDIBQOUOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)

![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795672.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)

![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)